N-(1,3-benzothiazol-2-yl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a benzothiazole ring, a chloropyridazine ring, and a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzothiazole Ring: Starting from o-aminothiophenol and a suitable aldehyde or ketone, the benzothiazole ring can be formed through a cyclization reaction.
Chloropyridazine Synthesis: The chloropyridazine ring can be synthesized from appropriate pyridazine precursors through chlorination reactions.
Piperidine Carboxamide Formation: The piperidine ring can be introduced through a nucleophilic substitution reaction, followed by the formation of the carboxamide group via amide coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridazine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide: can be compared with other benzothiazole derivatives, chloropyridazine derivatives, and piperidine carboxamide derivatives.
Benzothiazole Derivatives: Compounds with similar benzothiazole rings, such as 2-aminobenzothiazole.
Chloropyridazine Derivatives: Compounds with similar chloropyridazine rings, such as 6-chloropyridazine-3-carboxylic acid.
Piperidine Carboxamide Derivatives: Compounds with similar piperidine carboxamide moieties, such as piperidine-4-carboxamide.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H16ClN5OS |
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Molecular Weight |
373.9 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H16ClN5OS/c18-14-5-6-15(22-21-14)23-9-7-11(8-10-23)16(24)20-17-19-12-3-1-2-4-13(12)25-17/h1-6,11H,7-10H2,(H,19,20,24) |
InChI Key |
HDSLGRGGILKEJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC3=CC=CC=C3S2)C4=NN=C(C=C4)Cl |
Origin of Product |
United States |
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